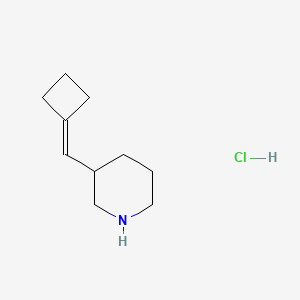
3-(Difluoromethoxy)-5-fluorophenol
Vue d'ensemble
Description
“3-(Difluoromethoxy)-5-fluorophenol” is a chemical compound with the empirical formula C7H6F2O2 . It’s a member of the phenol family, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring .
Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)-5-fluorophenol” is characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and a difluoromethoxy group attached to the carbon atoms in the aromatic ring .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Source of Difluorocarbene : Fluoroform is utilized as a difluorocarbene source for converting phenols to their difluoromethoxy derivatives. This process is carried out at moderate temperatures and atmospheric pressure, providing moderate to good yields of the respective products (Thomoson & Dolbier, 2013).
- Anodic Fluorination : The anodic fluorination of phenols has been shown to afford p-fluorophenols, which are valuable intermediates in synthetic chemistry (Fukuhara, Sawaguchi, & Yoneda, 2000).
- Photoredox Catalysis : Visible-light photoredox catalysis has been applied for the synthesis of tri- and difluoromethyl ethers, showcasing the utility of fluorinated phenols in creating valuable functional groups (Lee, Lee, & Ngai, 2019).
Material Science and Engineering
- Polyhydroxyalkanoates Production : Microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups has been demonstrated using fluorophenoxyalkanoic acids as carbon sources. These PHAs exhibit unique physical properties, such as increased crystallinity and higher melting points (Takagi, Yasuda, Maehara, & Yamane, 2004).
Environmental Applications
- Photodegradation Studies : The photodegradation kinetics of polyfluorinated dibenzo-p-dioxins, synthesized via pyrolysis of fluorophenols, were studied to understand the degradation behavior of environmentally persistent organic pollutants. The research aids in developing models for predicting the degradation rates of such compounds (Zeng, Qu, Feng, Chen, Wang, & Wang, 2016).
Safety And Hazards
The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
3-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAPAEIUCUOWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-fluorophenol | |
CAS RN |
1261441-59-1 | |
| Record name | 3-(difluoromethoxy)-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




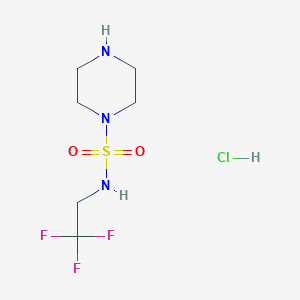
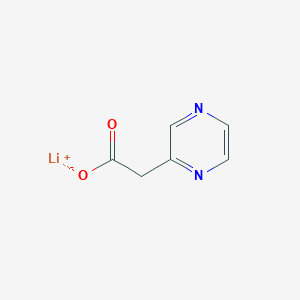

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
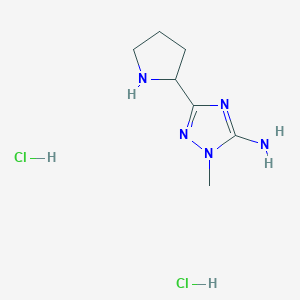
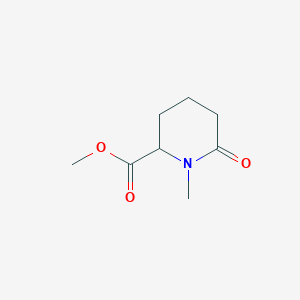
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)


![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
